molecular formula C8H5FO3 B1343120 4-Fluoro-2-formylbenzoic acid CAS No. 1186047-15-3

4-Fluoro-2-formylbenzoic acid

Cat. No. B1343120
M. Wt: 168.12 g/mol
InChI Key: KLAAXTKTDRQPOF-UHFFFAOYSA-N
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Description

4-Fluoro-2-formylbenzoic acid is a chemical compound with the CAS Number: 1186047-15-3 . It exists in equilibrium with its cyclised form - 5-fluoro-3-hydroxy-2-benzofuran-1(3H)-one . The molecular weight of this compound is 168.12 .


Molecular Structure Analysis

The IUPAC name for 4-Fluoro-2-formylbenzoic acid is the same as its common name . The InChI code for this compound is 1S/C8H5FO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4H,(H,11,12) .


Physical And Chemical Properties Analysis

4-Fluoro-2-formylbenzoic acid is a solid at room temperature . It has a density of 1.4±0.0 g/cm^3 . The boiling point of this compound is 320.4±0.0 °C at 760 mmHg . It has a molar refractivity of 39.9±0.0 cm^3 .

Scientific Research Applications

Antifungal Properties

4-Fluoro-2-formylphenylboronic acid, a derivative of 4-Fluoro-2-formylbenzoic acid, has exhibited significant antifungal properties. It has been particularly potent against fungal strains such as Aspergillus, Fusarium, Penicillium, and Candida. The compound's efficacy was assessed through agar diffusion tests and the determination of minimum inhibitory concentrations. The study underlined the critical role of the tautomeric equilibrium leading to the formation of 3-hydroxybenzoxaboroles and the positioning of the fluorine substituent in its antifungal activity, indicating its potential use in developing antifungal agents (Borys et al., 2019).

Insecticidal Applications

Derivatives of 4-Fluoro-2-formylbenzoic acid have been synthesized and evaluated for their insecticidal properties. The study reported the synthesis of several 1,3,4-oxadiazoles, starting from 4-Fluoro-3-phenoxybenzaldehyde, which exhibited low insecticidal activity against certain crop pests. This research indicates the potential for developing insecticides based on the chemical framework of 4-Fluoro-2-formylbenzoic acid (Mohan et al., 2004).

Fluoro-Bridged Clusters in MOFs

4-Fluoro-2-formylbenzoic acid derivatives have been utilized in the synthesis of metal-organic frameworks (MOFs), specifically involving rare-earth (RE) clusters. The study highlighted the use of 2-fluorobenzoic acid as a modulator to prepare RE clusters in MOFs. This novel approach revealed the potential presence of fluoro bridging groups in RE MOFs, a significant departure from known structures containing hydroxide bridging groups. The findings have broad implications for the structural understanding and application of MOFs in various fields (Vizuet et al., 2021).

Safety And Hazards

4-Fluoro-2-formylbenzoic acid is associated with several hazards. It is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation . It is recommended to avoid breathing dust, mist, gas or vapours . Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

properties

IUPAC Name

4-fluoro-2-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAAXTKTDRQPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-formylbenzoic acid

CAS RN

1186047-15-3
Record name 4-fluoro-2-formylbenzoic acid
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